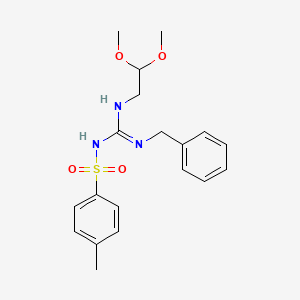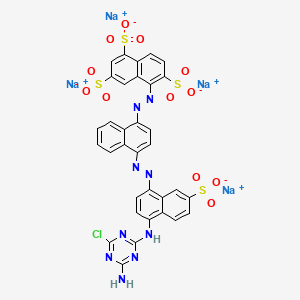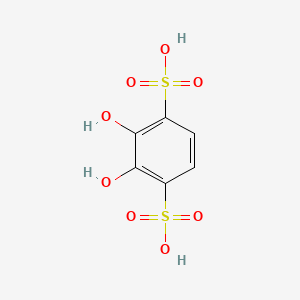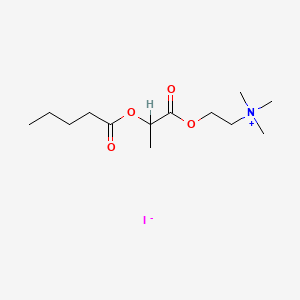
4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile is an organic compound known for its applications in various scientific fields This compound is characterized by the presence of two chlorine atoms, a phenoxy group, a hydroxy group, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile typically involves the reaction of 2,4-dichlorophenol with 2-hydroxybenzonitrile. The process begins with the preparation of 2,4-dichlorophenol, which is then reacted with 2-hydroxybenzonitrile under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques is common in industrial settings to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms, usually under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to interact with plant growth regulators.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones and disrupting normal growth processes. This leads to uncontrolled growth and eventual death of the plant. The compound is absorbed through the leaves and translocated to the meristems, where it exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a benzonitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
68534-32-7 |
|---|---|
Fórmula molecular |
C13H7Cl2NO2 |
Peso molecular |
280.10 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C13H7Cl2NO2/c14-9-2-4-13(11(15)5-9)18-10-3-1-8(7-16)12(17)6-10/h1-6,17H |
Clave InChI |
REYZKTYSGRBXET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)


![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)



![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)





